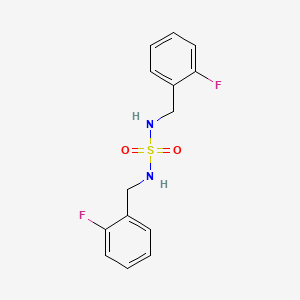

N,N'-bis(2-fluorobenzyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

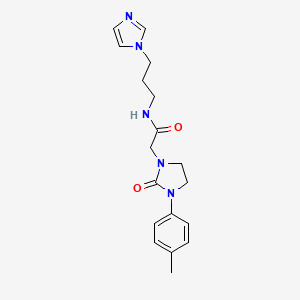

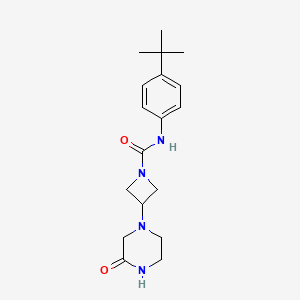

“N,N’-bis(2-fluorobenzyl)sulfamide” is a chemical compound with the molecular formula C14H14F2N2O2S and a molecular weight of 312.33 .

Synthesis Analysis

The synthesis of unsymmetrical sulfamides, such as “N,N’-bis(2-fluorobenzyl)sulfamide”, has been achieved via Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides, a virtually unknown type of polymer despite their potential utility in non-covalent dynamic networks .Molecular Structure Analysis

The molecular structure of “N,N’-bis(2-fluorobenzyl)sulfamide” consists of a sulfamide core with two 2-fluorobenzyl groups attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(2-fluorobenzyl)sulfamide” are not explicitly mentioned in the search results .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N,N’-bis(2-fluorobenzyl)sulfamide, focusing on six unique fields:

Medicinal Chemistry

N,N’-bis(2-fluorobenzyl)sulfamide has shown potential in medicinal chemistry due to its ability to act as a hydrogen-bond donor and acceptor. This property makes it a valuable scaffold for designing new drugs, particularly in the development of enzyme inhibitors and receptor antagonists. Its unique structure allows for the modulation of biological activity, making it a promising candidate for therapeutic applications .

Catalysis

In the field of catalysis, N,N’-bis(2-fluorobenzyl)sulfamide has been utilized as a ligand in metal-catalyzed reactions. For instance, its complex with zinc (Zn(II)) has been applied in nitroaldol reactions, demonstrating high efficiency and selectivity . This application highlights its potential in facilitating various organic transformations, which are crucial in the synthesis of fine chemicals and pharmaceuticals.

Anion-Binding Catalysis

The compound’s ability to form strong hydrogen bonds makes it suitable for anion-binding catalysis. This involves the stabilization of anionic intermediates or transition states in chemical reactions, thereby enhancing reaction rates and selectivity. Such applications are particularly relevant in the synthesis of complex organic molecules and in the development of new catalytic processes .

Crystal Engineering

N,N’-bis(2-fluorobenzyl)sulfamide has been studied for its crystal structure, which is important in the field of crystal engineering. Understanding its crystallographic properties can aid in the design of new materials with desired physical and chemical properties. This knowledge is essential for applications in pharmaceuticals, where crystal form can influence drug solubility and stability .

Safety and Hazards

properties

IUPAC Name |

1-(2-fluorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O2S/c15-13-7-3-1-5-11(13)9-17-21(19,20)18-10-12-6-2-4-8-14(12)16/h1-8,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPCSZSNRBSXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(2-fluorobenzyl)sulfamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)

![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)

![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)

![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)